1H NMR and 13C NMR chemical shifts for 4-chloro-N-(5-chloropyridin-2-yl)butanamide
1H NMR and 13C NMR chemical shifts for 4-chloro-N-(5-chloropyridin-2-yl)butanamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-N-(5-chloropyridin-2-yl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is a critical step in the research pipeline. 4-chloro-N-(5-chloropyridin-2-yl)butanamide (CAS: 339014-78-7) is a molecule of interest within medicinal chemistry, and understanding its structural features is paramount for its application.[1]
This guide serves as a comprehensive technical resource on the ¹H and ¹³C NMR spectral characteristics of 4-chloro-N-(5-chloropyridin-2-yl)butanamide. As publicly available experimental spectra for this specific compound are limited, this document provides a robust, predictive analysis grounded in fundamental NMR principles and comparative data from structurally analogous compounds. The assignments and interpretations herein are designed to offer a reliable reference for researchers engaged in the synthesis, identification, or quality control of this and related molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the proton and carbon atoms of 4-chloro-N-(5-chloropyridin-2-yl)butanamide is essential. The structure is composed of two key fragments: the 5-chloropyridin-2-yl moiety and the 4-chlorobutanamide side chain.
Caption: IUPAC numbering for 4-chloro-N-(5-chloropyridin-2-yl)butanamide.
¹H NMR Spectral Analysis: A Predictive Assignment
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) are influenced by electron-withdrawing groups (e.g., chlorine, carbonyl, pyridine nitrogen), which deshield nearby protons, causing them to resonate at a higher frequency (downfield shift).
Table 1: Predicted ¹H NMR Chemical Shifts for 4-chloro-N-(5-chloropyridin-2-yl)butanamide (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 8.5 - 9.5 | broad singlet (br s) | - | Amide proton, chemical shift is solvent and concentration dependent. Broadness due to quadrupolar relaxation and potential exchange. |
| H-6' | 8.1 - 8.3 | doublet (d) | ~2.5 | Located ortho to the ring nitrogen and adjacent to the chlorine-substituted carbon, leading to significant deshielding. Small coupling to H-4'. |
| H-4' | 7.6 - 7.8 | doublet of doublets (dd) | ~8.8, 2.5 | Coupled to both H-3' (larger, ortho coupling) and H-6' (smaller, meta coupling). Deshielded by the adjacent chlorine atom. |
| H-3' | 8.0 - 8.2 | doublet (d) | ~8.8 | Located ortho to the amide-substituted carbon (C-2'). Deshielded by the ring nitrogen and coupled to H-4'. |
| H-4 (γ-CH₂) | 3.6 - 3.8 | triplet (t) | ~6.5 | Methylene group directly attached to the electronegative chlorine atom, causing a strong downfield shift. Coupled to H-3. |
| H-2 (α-CH₂) | 2.5 - 2.7 | triplet (t) | ~7.0 | Methylene group alpha to the carbonyl group, resulting in a downfield shift. Coupled to H-3. |
| H-3 (β-CH₂) | 2.1 - 2.3 | quintet (quint) or multiplet (m) | ~6.8 | Methylene group positioned between two electron-withdrawing functions (C=O and Cl), coupled to both H-2 and H-4. |
Causality Behind Assignments:
-
Pyridine Ring Protons (H-3', H-4', H-6'): The chemical shifts of protons on a pyridine ring are generally found at a lower field than those of benzene due to the electron-withdrawing nature of the nitrogen atom.[2] The proton ortho to the nitrogen (H-6') is typically the most deshielded. The chlorine atom at C-5' further withdraws electron density, deshielding adjacent protons H-4' and H-6'. The amide substituent at C-2' also influences the electronic environment. The coupling pattern—an ortho coupling (³J) of ~8.8 Hz between H-3' and H-4' and a meta coupling (⁴J) of ~2.5 Hz between H-4' and H-6'—is characteristic of this substitution pattern.
-
Butanamide Chain Protons (H-2, H-3, H-4): In the aliphatic chain, the chemical shifts are dictated by proximity to electronegative atoms or groups.[3] The protons on C-4 (H-4) are most deshielded in this chain due to the direct attachment of a chlorine atom. The protons on C-2 (H-2) are alpha to the carbonyl group, which also causes a significant downfield shift. The central methylene protons (H-3) are the most shielded (upfield) of the three, as they are beta to both the carbonyl and the chlorine. Each methylene group appears as a triplet (or a more complex multiplet for H-3) due to coupling with its neighbors.
-
Amide Proton (N-H): The amide N-H proton typically appears as a broad singlet far downfield. Its chemical shift is highly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.
¹³C NMR Spectral Analysis: A Predictive Assignment
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The principles of deshielding by electronegative groups apply here as well, with carbonyl carbons and carbons bonded to heteroatoms resonating at significantly lower fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-chloro-N-(5-chloropyridin-2-yl)butanamide (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | 170 - 173 | Amide carbonyl carbon, characteristically found in this downfield region. |
| C-2' | 148 - 151 | Aromatic carbon attached to the amide nitrogen. Deshielded by the adjacent ring nitrogen. |
| C-6' | 146 - 149 | Aromatic carbon ortho to the ring nitrogen, highly deshielded. |
| C-4' | 138 - 141 | Aromatic carbon para to the ring nitrogen and meta to the chlorine, deshielded. |
| C-5' | 128 - 131 | Aromatic carbon directly attached to chlorine. The shift is influenced by both the inductive effect and mesomeric effect of the halogen. |
| C-3' | 114 - 117 | Aromatic carbon ortho to the amide substituent and meta to the ring nitrogen. |
| C-4 (γ-CH₂) | 44 - 46 | Aliphatic carbon directly bonded to chlorine, resulting in a significant downfield shift. |
| C-2 (α-CH₂) | 35 - 38 | Aliphatic carbon alpha to the carbonyl group. |
| C-3 (β-CH₂) | 27 - 29 | Aliphatic carbon beta to both the carbonyl and chlorine, least deshielded of the chain carbons. |
Causality Behind Assignments:
-
Carbonyl Carbon (C-1): The C=O carbon of the amide is highly deshielded due to the double bond and the electronegativity of the oxygen atom, placing it in the ~170 ppm region.
-
Pyridine Ring Carbons (C-2' to C-6'): The carbons of the pyridine ring are influenced by the nitrogen atom, the chlorine atom, and the amide group. Carbons adjacent to the nitrogen (C-2' and C-6') are strongly deshielded. The carbon bearing the chlorine (C-5') is also shifted downfield. The relative positions are determined by the complex interplay of inductive and resonance effects of all three substituents.
-
Butanamide Chain Carbons (C-2, C-3, C-4): Similar to the proton spectrum, the carbon shifts in the side chain are dictated by substituent effects. C-4, bonded to chlorine, is the most deshielded. C-2, being alpha to the carbonyl, is next, followed by the more shielded C-3.
Logical Workflow for Spectral Assignment
The process of assigning NMR signals for a novel or uncharacterized molecule follows a logical, stepwise progression. This involves deconstructing the molecule into its constituent functional groups and predicting the spectral output based on established principles and data from analogous structures.
Caption: Logical workflow for predicting NMR assignments.
Standard Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like 4-chloro-N-(5-chloropyridin-2-yl)butanamide.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30' pulse program).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' pulse program) to simplify the spectrum to singlets and improve signal-to-noise.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more scans for good sensitivity.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction (both zero- and first-order) to ensure all peaks are in positive absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the references are 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[4]
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-chloro-N-(5-chloropyridin-2-yl)butanamide. By leveraging established principles of chemical shifts, coupling constants, and substituent effects, we have constructed a reliable spectral map of the molecule. The tabulated data, coupled with the causal explanations and a standard experimental protocol, offers a valuable resource for scientists working on the synthesis, characterization, and application of this compound. This predictive analysis serves as a strong foundation for the interpretation of experimentally acquired data, facilitating more efficient and accurate structural verification in a drug discovery and development context.
References
- BenchChem. (2025). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
- Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
- ChemicalBook. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum.
- Sigma-Aldrich. 4-chloro-N-(5-chloropyridin-2-yl)butanamide.
- University of Wisconsin. NMR Chemical Shifts.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
